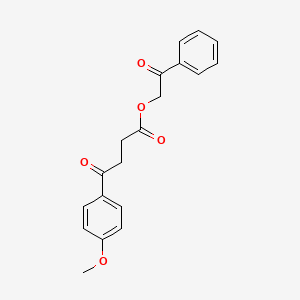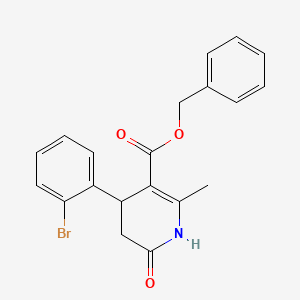
2-oxo-2-phenylethyl 4-(4-methoxyphenyl)-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-oxo-2-phenylethyl 4-(4-methoxyphenyl)-4-oxobutanoate, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity among researchers due to its potential as a research tool. This compound has been shown to interact with the endocannabinoid system, which is involved in a variety of physiological processes such as pain sensation, appetite, and mood regulation.
作用機序
2-oxo-2-phenylethyl 4-(4-methoxyphenyl)-4-oxobutanoate binds to the CB1 and CB2 receptors in the endocannabinoid system, which are involved in the regulation of various physiological processes. When this compound binds to these receptors, it can activate or inhibit their activity, depending on the specific receptor and the concentration of the compound. This can lead to a variety of biochemical and physiological effects, which we will discuss in the next section.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including:
1. Pain relief: this compound has been shown to have analgesic properties, making it a potential candidate for the treatment of pain.
2. Appetite regulation: this compound has been shown to stimulate appetite, making it a potential candidate for the treatment of anorexia and other eating disorders.
3. Mood regulation: this compound has been shown to have anxiolytic and antidepressant properties, making it a potential candidate for the treatment of anxiety and depression.
実験室実験の利点と制限
One advantage of using 2-oxo-2-phenylethyl 4-(4-methoxyphenyl)-4-oxobutanoate in lab experiments is its high potency, which allows researchers to use lower doses of the compound and minimize potential side effects. However, one limitation is that this compound is a synthetic compound, which may limit its applicability to natural systems.
将来の方向性
There are many potential future directions for 2-oxo-2-phenylethyl 4-(4-methoxyphenyl)-4-oxobutanoate research, including:
1. Development of new analogs: Researchers could develop new analogs of this compound with different chemical structures and properties to explore the full range of possibilities for this class of compounds.
2. Clinical trials: Researchers could conduct clinical trials to determine the safety and efficacy of this compound and its analogs in humans.
3. Mechanistic studies: Researchers could conduct mechanistic studies to better understand the specific biochemical and physiological effects of this compound on the endocannabinoid system and other systems in the body.
4. Drug discovery: Researchers could use this compound as a starting point for the discovery of new drugs that target the endocannabinoid system and other systems in the body.
合成法
2-oxo-2-phenylethyl 4-(4-methoxyphenyl)-4-oxobutanoate can be synthesized through a multistep process that involves the reaction of 4-methoxyphenylacetic acid with 2-oxo-2-phenylethyl bromide in the presence of a base such as potassium carbonate. This reaction yields 2-oxo-2-phenylethyl 4-(4-methoxyphenyl)but-2-enoate, which is then reacted with ethyl 4-chlorobutanoate in the presence of a base and a palladium catalyst to yield this compound.
科学的研究の応用
2-oxo-2-phenylethyl 4-(4-methoxyphenyl)-4-oxobutanoate has been used in scientific research to study the endocannabinoid system and its role in various physiological processes. This compound has been shown to bind to the CB1 and CB2 receptors, which are part of the endocannabinoid system. By studying the effects of this compound on these receptors, researchers can gain insights into the role of the endocannabinoid system in pain sensation, appetite, and mood regulation.
特性
IUPAC Name |
phenacyl 4-(4-methoxyphenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-23-16-9-7-15(8-10-16)17(20)11-12-19(22)24-13-18(21)14-5-3-2-4-6-14/h2-10H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPNQIBNIUQKNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCC(=O)OCC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5012335.png)
![2-{[5-(1-azepanyl)-2,4-dinitrophenyl]amino}ethanol](/img/structure/B5012337.png)
![4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5012357.png)
![methyl N-[(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]-D-alaninate](/img/structure/B5012368.png)
![N-[3-(diisobutylamino)-2-hydroxypropyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5012371.png)
![4-[(4-bromo-2-thienyl)methyl]-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5012378.png)
![2-chloro-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5012382.png)


![N-{[1-(3-methylbenzyl)-4-piperidinyl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B5012388.png)
![N-[4-(acetylamino)phenyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B5012391.png)
![1-[3-(1-cyclooctyl-4-piperidinyl)propanoyl]-4-ethylpiperazine](/img/structure/B5012398.png)
![2-[(4-chlorophenyl)thio]-N-(2-ethoxyphenyl)propanamide](/img/structure/B5012406.png)
![1-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclopentylpiperazine](/img/structure/B5012409.png)